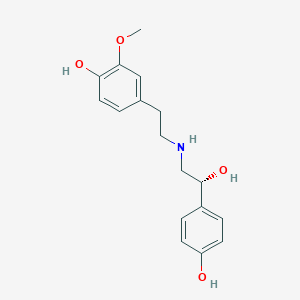

p-Demethyl denopamine

Beschreibung

p-Demethyl denopamine: is a derivative of denopamine, a selective agonist of the beta-1 adrenergic receptor. Denopamine is primarily used as a cardiotonic agent for the treatment of chronic heart failure. The compound is known for its positive inotropic effects, which means it increases the strength of the heart’s contractions .

Eigenschaften

CAS-Nummer |

87081-63-8 |

|---|---|

Molekularformel |

C17H21NO4 |

Molekulargewicht |

303.35 g/mol |

IUPAC-Name |

4-[2-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-methoxyphenol |

InChI |

InChI=1S/C17H21NO4/c1-22-17-10-12(2-7-15(17)20)8-9-18-11-16(21)13-3-5-14(19)6-4-13/h2-7,10,16,18-21H,8-9,11H2,1H3/t16-/m0/s1 |

InChI-Schlüssel |

ANTJHPZSMSKEBL-INIZCTEOSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CCNCC(C2=CC=C(C=C2)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Demethyl denopamine involves several steps, starting from commercially available precursors. One common method includes the catalytic asymmetric hydrogenation of intermediates using iridium catalysts. This method ensures high selectivity and conversion rates .

Industrial Production Methods: Industrial production of p-Demethyl denopamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: p-Demethyl denopamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, p-Demethyl denopamine is used as a model compound to study the effects of beta-1 adrenergic receptor agonists. It is also used in the synthesis of other pharmacologically active compounds .

Biology: In biological research, p-Demethyl denopamine is used to study the physiological effects of beta-1 adrenergic receptor activation. It helps in understanding the role of these receptors in cardiac function and other biological processes .

Medicine: Medically, p-Demethyl denopamine is investigated for its potential use in treating heart conditions, particularly chronic heart failure. Its positive inotropic effects make it a valuable compound for improving cardiac output .

Industry: In the pharmaceutical industry, p-Demethyl denopamine is used in the development of new drugs targeting beta-1 adrenergic receptors. It serves as a lead compound for designing more effective and selective cardiotonic agents .

Wirkmechanismus

p-Demethyl denopamine exerts its effects by selectively binding to beta-1 adrenergic receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins involved in cardiac muscle contraction. This cascade of events results in increased calcium influx into the cardiac cells, enhancing the strength of heart contractions .

Vergleich Mit ähnlichen Verbindungen

Denopamine: The parent compound, also a beta-1 adrenergic receptor agonist.

Xamoterol: Another beta-1 adrenergic receptor agonist with similar cardiotonic effects.

Dobutamine: A synthetic catecholamine with beta-1 adrenergic receptor agonist activity.

Uniqueness: p-Demethyl denopamine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar agents. These modifications can affect its selectivity, potency, and duration of action .

Q & A

Q. What are the key chemical and pharmacological properties of p-Demethyl denopamine that make it relevant for cardiovascular research?

p-Demethyl denopamine, a derivative of denopamine, retains sympathomimetic activity but with structural modifications that alter receptor selectivity. Its predominant β1-adrenergic agonist activity is critical for studying cardiac function modulation. Key properties include its molecular structure (CAS 71771-90-9), enantioselective synthesis pathways, and dose-dependent effects on heart rate, as observed in chick embryo models . Pharmacological assays should prioritize β1-receptor binding affinity and functional response measurements (e.g., EC50 values) to validate its mechanism .

Q. How should researchers select appropriate in vitro or in vivo models to study p-Demethyl denopamine’s cardiac effects?

For basic studies, chick embryo hearts offer a cost-effective model for observing dose-response relationships (e.g., heart rate changes and arrhythmias at varying concentrations) . For mammalian systems, guinea pig right atria are well-established for assessing β1-adrenergic activity due to their sensitivity to catecholamine derivatives. Ensure models include controls for baseline heart rate and adrenergic antagonists (e.g., propranolol) to isolate receptor-specific effects .

Q. What methodological considerations are essential for synthesizing p-Demethyl denopamine with high enantiomeric purity?

Enantioselective synthesis is critical. A ruthenium-catalyzed asymmetric transfer hydrogenation protocol starting from α-ketoamines can achieve >99% enantiomeric excess (ee) while avoiding laborious protection/deprotection steps. Validate purity via chiral HPLC or NMR, and compare spectral data (e.g., ¹H/¹³C NMR, HRMS) to literature standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β1-/β2-adrenergic selectivity ratios for p-Demethyl denopamine across studies?

Discrepancies may arise from differences in tissue preparation (e.g., isolated atria vs. whole-heart assays) or antagonist concentrations. Use standardized protocols: (1) measure concentration-response curves in the presence of selective β1 (e.g., CGP 20712A) and β2 (e.g., ICI 118,551) antagonists; (2) calculate pA2 values to quantify receptor affinity; (3) apply ANOVA and post-hoc tests (e.g., Scheffé’s test) to assess statistical significance of selectivity .

Q. What experimental designs can optimize the study of p-Demethyl denopamine’s long-term cardiac effects without inducing tachyphylaxis?

Chronic studies require staggered dosing regimens (e.g., incremental increases over weeks) and monitoring of β-adrenergic receptor density via radioligand binding assays (e.g., ³H-CGP 12177). Include positive controls (e.g., isoprenaline) and negative controls (vehicle-treated groups). Statistical models should account for inter-individual variability using mixed-effects analyses .

Q. How can researchers leverage computational chemistry to predict p-Demethyl denopamine’s metabolite interactions and off-target effects?

Use molecular docking (e.g., AutoDock Vina) to simulate binding to cytochrome P450 isoforms (e.g., CYP2D6) and adrenergic receptors. Validate predictions with in vitro metabolism assays (e.g., liver microsomes) and functional screens (e.g., calcium flux assays in HEK293 cells expressing β-receptors). Cross-reference results with databases like ChEMBL to identify structural analogs with known toxicity profiles .

Methodological Frameworks

What frameworks (e.g., PICO, FINER) are most effective for formulating research questions on p-Demethyl denopamine’s therapeutic potential?

Apply the FINER criteria :

- Feasible : Ensure access to enantiomerically pure compounds and validated animal models.

- Interesting : Focus on understudied aspects (e.g., metabolite activity).

- Novel : Compare p-Demethyl denopamine to newer β1-selective agonists (e.g., dobutamine).

- Ethical : Adhere to IACUC guidelines for in vivo studies.

- Relevant : Align with trends in heart failure therapeutics (e.g., reduced arrhythmogenicity) .

Q. How should researchers design a literature review to identify gaps in p-Demethyl denopamine’s pharmacological profile?

Use systematic search strategies:

- Databases : PubMed, SciFinder, and Embase with keywords: “p-Demethyl denopamine,” “β1-adrenergic agonist,” “cardiac inotropy.”

- Inclusion Criteria : Peer-reviewed studies (2010–2025) with quantitative receptor affinity data.

- Gaps : Highlight contradictions in enantiomer activity or metabolite toxicity .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing conflicting dose-response data in p-Demethyl denopamine studies?

Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50 values. Use the F-test to compare curve slopes across studies. For contradictory outcomes, perform meta-analysis using random-effects models to account for heterogeneity (e.g., RevMan software) .

Q. How can researchers ensure reproducibility when replicating p-Demethyl denopamine synthesis protocols?

Document reaction conditions meticulously (e.g., catalyst loading, temperature, solvent purity). Share raw spectral data in supplementary materials and adhere to IUPAC nomenclature in reporting. Collaborate with third-party labs for independent validation of enantiomeric excess and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.